Biotin-PEG2-Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

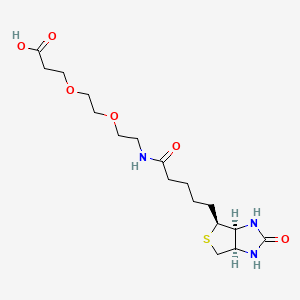

Biotin-PEG2-Acid is a compound that is reactive with amine-containing macromolecules . It has a hydrophilic PEG arm that improves water solubility . The biotin groups serve as an affinity label towards the proteins avidin and streptavidin . It has a chemical formula of C17H29N3O6S and a molecular weight of 403.50 .

Synthesis Analysis

Biotin-PEG2-Acid is used in cell growth, the production of fatty acids, metabolism of fats, and amino acids . It plays a role in the Kreb cycle, which is the process in which energy is released from food . Biotin not only assists in various metabolic chemical conversions but also helps with the transfer of carbon dioxide . Biotin is also helpful in maintaining a steady blood sugar level .

Molecular Structure Analysis

The structure of Biotin-PEG2-Acid features a hydrophilic linker (PEG2) that separates biotin residue from the target molecule for efficient biotin binding with avidin or streptavidin . This linker also enhances the aqueous solubility of the compound and facilitates bioconjugation .

Chemical Reactions Analysis

Biotin-PEG2-Acid is reactive with amine-containing macromolecules . The primary amine can be crosslinked to proteins and material surfaces using EDC and other crosslinkers . Biotin-PEG2-Acid is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Physical And Chemical Properties Analysis

Biotin-PEG2-Acid has a molecular weight of 403.49 and a chemical formula of C17H29N3O6S . It appears as an off-white to gray solid . It is soluble in DMSO and DMF .

Scientific Research Applications

Protein Labeling

Biotin-PEG2-Acid can be used for protein labeling . It can biotinylate antibodies or other proteins for use in protein methods . The iodoacetyl group reacts with reduced thiols (sulfhydryl groups,—SH) at alkaline pH to form stable thioether bonds .

Crosslinking

This compound is useful in crosslinking, where it reacts with sulfhydryls (-SH), such as the side-chain of cysteine © . It performs reactions in the dark at pH 7.5 to 8.5 in Tris or borate buffer .

Pegylation

Biotin-PEG2-Acid is pegylated, meaning the spacer arm contains a hydrophilic, 2-unit, polyethylene glycol (PEG) group . This enhances the solubility of the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution .

Irreversible Binding

The compound forms permanent thioether bonds . This means the spacer arm cannot be cleaved, making the binding irreversible .

Surface Conjugation

Biotin-PEG2-Acid can be used to label molecules and surfaces for assays or affinity purification methods involving avidin or streptavidin probes and resins . The primary amine can be crosslinked to proteins and material surfaces using EDC and other crosslinkers .

Increased Water Solubility

The hydrophilic, 2-unit polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule, thus reducing aggregation of labeled proteins stored in solution .

Mechanism of Action

Target of Action

Biotin-PEG2-Acid, a non-cleavable 2 unit PEG ADC linker, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of Biotin-PEG2-Acid are proteins or antibodies . It specifically reacts with sulfhydryl groups (-SH), such as the side-chain of cysteine © residues .

Mode of Action

Biotin-PEG2-Acid interacts with its targets by forming stable thioether bonds with reduced thiols (sulfhydryl groups, -SH) at alkaline pH . This allows it to attach specific compounds to proteins or antibodies .

Biochemical Pathways

The biochemical pathways affected by Biotin-PEG2-Acid are primarily related to the synthesis of antibody-drug conjugates (ADCs) and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic, 2-unit polyethylene glycol (peg) spacer arm imparts water solubility that is transferred to the biotinylated molecule, thus reducing aggregation of labeled proteins stored in solution . This suggests that the PEG spacer could potentially enhance the bioavailability of the compound.

Result of Action

The result of Biotin-PEG2-Acid’s action is the formation of antibody-drug conjugates (ADCs) or PROTACs . These conjugates can then be used in various research and therapeutic applications. For instance, ADCs can deliver cytotoxic drugs directly to cancer cells, thereby reducing the impact on healthy cells .

Action Environment

The action of Biotin-PEG2-Acid is influenced by environmental factors such as pH and light. The iodoacetyl group reacts with reduced thiols (sulfhydryl groups, -SH) at alkaline pH to form stable thioether bonds . Additionally, the compound should be stored under argon and protected from light .

Safety and Hazards

Future Directions

The tight and specific binding of biotin and its derivatives to various avidins has been extensively explored for a number of biological applications . Biotin and its derivatives can be conjugated to many biomolecules without significantly altering the biological activity of the target molecules since biotin is relatively a small molecule . A biopolymer (such as proteins) can react with several molecules of biotin that, in turn, can each bind one avidin. This characteristic greatly increases the sensitivity of many biological assays .

properties

IUPAC Name |

3-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O6S/c21-14(18-6-8-26-10-9-25-7-5-15(22)23)4-2-1-3-13-16-12(11-27-13)19-17(24)20-16/h12-13,16H,1-11H2,(H,18,21)(H,22,23)(H2,19,20,24)/t12-,13-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOAIZRTYJIBBG-XEZPLFJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

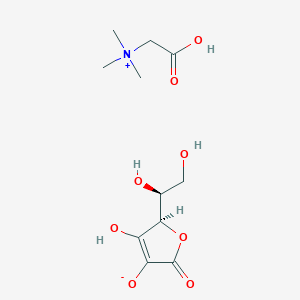

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-PEG2-Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol](/img/structure/B606050.png)

![1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol](/img/structure/B606051.png)

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)

![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)